molecular formula C17H29NO B4942927 N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine

N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine

Cat. No. B4942927
M. Wt: 263.4 g/mol
InChI Key: PTFQXXLZJMNVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine, also known as Buphenyl, is a pharmaceutical drug used for the treatment of urea cycle disorders (UCDs). UCDs are a group of genetic disorders that affect the body's ability to process nitrogen waste, leading to the accumulation of toxic ammonia in the blood. Buphenyl works by reducing the levels of ammonia in the blood, thereby preventing the onset of symptoms associated with UCDs.

Scientific Research Applications

N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has been extensively studied for its efficacy in treating UCDs. Clinical trials have shown that N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine is effective in reducing the levels of ammonia in the blood, thereby preventing the onset of symptoms associated with UCDs. N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has also been studied for its potential use in treating other metabolic disorders such as maple syrup urine disease and phenylketonuria.

Mechanism of Action

N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine works by converting ammonia into a less toxic compound called phenylacetylglutamine (PAGN). PAGN is then excreted from the body through urine. N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine also helps to increase the levels of arginine in the blood, which is an essential amino acid required for the synthesis of urea.
Biochemical and Physiological Effects:
N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has been shown to reduce the levels of ammonia in the blood, thereby preventing the onset of symptoms associated with UCDs. N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine also helps to increase the levels of arginine in the blood, which is important for the synthesis of urea. N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has been shown to be well-tolerated by patients, with minimal side effects.

Advantages and Limitations for Lab Experiments

N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has several advantages for use in lab experiments. It is readily available and easy to synthesize. N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine is also stable and can be stored for long periods of time without degradation. However, N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine has limitations in terms of its solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine. One area of research is the development of new and more efficient synthesis methods for N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine. Another area of research is the investigation of the potential use of N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine in treating other metabolic disorders. Additionally, research could be conducted on the potential use of N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine in combination with other drugs for the treatment of UCDs. Finally, research could be conducted on the long-term effects of N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine treatment on patients with UCDs.

Synthesis Methods

N-butyl-5-(2,6-dimethylphenoxy)-1-pentanamine is synthesized by reacting 2,6-dimethylphenol with n-butylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The final product is a white crystalline powder with a melting point of 67-69°C.

properties

IUPAC Name

N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-4-5-12-18-13-7-6-8-14-19-17-15(2)10-9-11-16(17)3/h9-11,18H,4-8,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFQXXLZJMNVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine

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